N-Methyl-2-morpholinoethanamine

CAS No.: 41239-40-1

Cat. No.: VC2058449

Molecular Formula: C7H16N2O

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41239-40-1 |

|---|---|

| Molecular Formula | C7H16N2O |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | N-methyl-2-morpholin-4-ylethanamine |

| Standard InChI | InChI=1S/C7H16N2O/c1-8-2-3-9-4-6-10-7-5-9/h8H,2-7H2,1H3 |

| Standard InChI Key | WWXPJKGWWPWBTB-UHFFFAOYSA-N |

| SMILES | CNCCN1CCOCC1 |

| Canonical SMILES | CNCCN1CCOCC1 |

Introduction

Chemical Identity and Structure

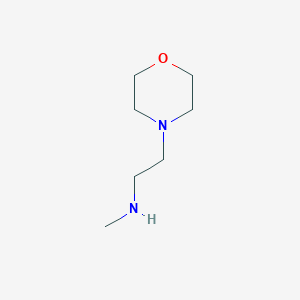

N-Methyl-2-morpholinoethanamine is a morpholine derivative with a methylated amine functional group. The compound possesses a unique molecular structure that contributes to its valuable chemical properties and versatility in synthesis applications.

Basic Identifiers

The table below presents the fundamental identifiers for N-Methyl-2-morpholinoethanamine:

| Parameter | Value |

|---|---|

| CAS Number | 41239-40-1 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.21 g/mol |

| SMILES Notation | CNCCN1CCOCC1 |

| InChI Key | WWXPJKGWWPWBTB-UHFFFAOYSA-N |

| PubChem ID | 14979282 |

| MDL Number | MFCD09864245 |

The compound contains a morpholine ring connected to an ethylamine chain with N-methylation, creating its distinctive structure . This arrangement of atoms contributes to its reactivity profile and applications in synthetic chemistry.

Structural Characteristics

N-Methyl-2-morpholinoethanamine features a morpholine ring with a six-membered heterocyclic structure containing both oxygen and nitrogen atoms. The nitrogen atom of the morpholine ring is connected to an ethyl chain, which terminates with a methylated amino group. This structure offers multiple reactive sites that make it valuable in various synthetic applications.

The presence of two nitrogen atoms - one within the morpholine ring and one in the side chain - provides potential for hydrogen bonding and nucleophilic interactions. These characteristics are particularly important in its applications as a chemical intermediate.

Physical and Chemical Properties

N-Methyl-2-morpholinoethanamine exhibits characteristic physical and chemical properties that influence its handling, storage, and applications in research and development settings.

Physical State and Appearance

When pure, N-Methyl-2-morpholinoethanamine is typically found as a clear to pale yellow liquid at room temperature . The compound's physical properties influence its storage requirements and handling procedures in laboratory settings.

Solubility and Related Properties

The compound demonstrates good solubility in various organic solvents and is also water-soluble, facilitating its use in diverse reaction conditions . This solubility profile is advantageous for its application as a synthetic intermediate.

Chemical Reactivity

The presence of the secondary amine functionality in the morpholine ring and the tertiary amine in the side chain contributes to the compound's nucleophilic character. These reactive centers enable N-Methyl-2-morpholinoethanamine to participate in various chemical transformations, including:

-

Nucleophilic substitution reactions

-

Alkylation processes

-

Amide formation

-

Coordination with transition metals

These reactivity patterns establish the compound's utility in synthetic organic chemistry and pharmaceutical development.

Derivatives and Related Compounds

N-Methyl-2-morpholinoethanamine exists within a family of related morpholine derivatives with varying applications and properties.

Dihydrochloride Salt Form

The dihydrochloride salt of N-Methyl-2-morpholinoethanamine (N-Methyl-2-morpholinoethanamine 2HCl) has the molecular formula C₇H₁₈Cl₂N₂O and a molecular weight of 217.13 g/mol. Salt formation improves stability and handling characteristics for certain applications.

Related Morpholine Derivatives

Structurally related compounds include:

-

N-(2-Aminoethyl)morpholine (CAS: 2038-03-1) - This compound lacks the N-methyl group present in N-Methyl-2-morpholinoethanamine

-

4-Morpholineethanamine - An isomeric form with slight structural variations

These structural analogs often display similar chemical behavior but may exhibit different biological activities and applications in pharmaceutical development.

| Hazard Statements | Description |

|---|---|

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

These hazard statements indicate the need for appropriate personal protective equipment and handling procedures .

Precautionary Measures

Several precautionary statements apply to this compound, including:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash hands thoroughly after handling

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Applications in Chemical Synthesis

N-Methyl-2-morpholinoethanamine serves as a valuable intermediate in various synthetic processes, particularly in the pharmaceutical and fine chemicals industries.

Pharmaceutical Intermediates

The compound functions as a building block in the synthesis of pharmaceutical agents, contributing to the development of:

-

Novel therapeutic candidates

-

Bioactive compounds

-

Structure-activity relationship studies

Its dual nitrogen functionality makes it particularly useful in creating compounds with specific pharmacophore patterns.

Specific Synthetic Applications

In chemical synthesis, N-Methyl-2-morpholinoethanamine has been employed in various reaction contexts:

-

As a nucleophile in reactions with aryl halides and other electrophilic species

-

In the preparation of amide derivatives with potential biological activity

-

As a component in combinatorial chemistry libraries

One documented application involves its use in the synthesis of nitrobenzene derivatives through nucleophilic aromatic substitution reactions. For example, it has been reacted with 2-chloro-4-fluoro-1-nitrobenzene in the presence of sodium bicarbonate to form advanced pharmaceutical intermediates .

Research Findings

Scientific investigations involving N-Methyl-2-morpholinoethanamine have yielded several noteworthy findings regarding its reactivity, applications, and biological significance.

Medicinal Chemistry Applications

Research has shown that N-methyl amide derivatives similar to N-Methyl-2-morpholinoethanamine can possess biological activity comparable to reference compounds, though they may negatively impact microsomal stability in mouse models . This suggests that careful structural optimization is required when incorporating this moiety into drug candidates.

Synthesis Methods

A documented synthetic procedure involving N-Methyl-2-morpholinoethanamine describes its reaction with 2-chloro-4-fluoro-1-nitrobenzene:

-

The reaction was conducted in acetonitrile (40 mL) with sodium bicarbonate (1.85 g, 22 mmol) at room temperature

-

After 16 hours, the reaction reached completion as monitored by LC-MS

-

Further functionalization with piperidine yielded N-methyl-N-(2-morpholinoethyl)-4-nitro-3-(piperidin-1-yl)aniline as an orange thick oil with 80% yield over two steps

This procedure demonstrates the compound's utility in constructing complex molecular architectures through sequential functionalization steps.

Structure-Activity Relationships

Studies involving structurally similar compounds have indicated that the N-methyl amide functionality can influence both biological activity and metabolic stability profiles. For instance, while N-methyl amide derivatives showed comparable activity to reference compounds, they demonstrated negative impacts on mouse microsomal stability compared to other structural analogs .

These findings highlight the importance of careful structural optimization when incorporating morpholine-containing building blocks into drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume